molecular formula C13H21N6O4S+ B10773705 S-(5'-deoxy-5'-adenosyl)-methylthioethyl-hydroxylamine

S-(5'-deoxy-5'-adenosyl)-methylthioethyl-hydroxylamine

Cat. No.: B10773705
M. Wt: 357.41 g/mol
InChI Key: VJHFTTWXKUEKQP-VCZNENMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl Methacrylate is an ester of Methacrylic acid and is used as a raw material component in the synthesis of polymers. It is a monomer of dual allylic and methacrylic functionalities consisting of a methacrylate group with a characteristic high reactivity and a cyclic hydrophobic group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl Methacrylate can be synthesized through the esterification of Methacrylic acid with Allyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, Allyl Methacrylate is produced by the esterification of Methacrylic acid with Allyl alcohol in the presence of a catalyst. The reaction mixture is heated, and the water formed during the reaction is continuously removed to shift the equilibrium towards the formation of the ester. The product is then purified by distillation .

Chemical Reactions Analysis

Types of Reactions: Allyl Methacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allyl Methacrylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Allyl Methacrylate involves its ability to undergo polymerization and addition reactions. The methacrylate group is highly reactive and can form covalent bonds with other molecules, leading to the formation of polymers and copolymers. The allylic group provides additional sites for chemical reactions, enhancing the versatility of the compound .

Comparison with Similar Compounds

Uniqueness: Allyl Methacrylate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable monomer in the synthesis of specialized polymers and copolymers .

Properties

Molecular Formula

C13H21N6O4S+

Molecular Weight

357.41 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[2-(hydroxyamino)ethyl]-methylsulfanium

InChI

InChI=1S/C13H21N6O4S/c1-24(3-2-18-22)4-7-9(20)10(21)13(23-7)19-6-17-8-11(14)15-5-16-12(8)19/h5-7,9-10,13,18,20-22H,2-4H2,1H3,(H2,14,15,16)/q+1/t7-,9-,10-,13-,24?/m1/s1

InChI Key

VJHFTTWXKUEKQP-VCZNENMGSA-N

Isomeric SMILES

C[S+](CCNO)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C[S+](CCNO)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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